![molecular formula C19H27NO4 B1484242 Thalassotalic acid A CAS No. 1867136-48-8](/img/structure/B1484242.png)
Thalassotalic acid A
Overview
Description
Thalassotalic acid A (TAA) is a naturally occurring compound found in marine organisms. It is a polyunsaturated fatty acid (PUFA) with a structure similar to that of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). TAA has been studied for its potential beneficial effects on human health and its potential use in laboratory experiments.
Scientific Research Applications
Tyrosinase Inhibition
Thalassotalic acid A, derived from the marine bacterium Thalassotalea sp. PP2-459, has been identified as an inhibitor of the enzyme tyrosinase. Tyrosinase plays a critical role in melanin production, and its inhibition is a key target in treatments for hyperpigmentation and related skin conditions. Thalassotalic acid A exhibits in vitro tyrosinase inhibition, presenting potential applications in dermatology and cosmetic science. Its efficacy compares favorably with commercial tyrosinase inhibitors like kojic acid and arbutin (Deering et al., 2016).
Chemical Synthesis for Optimization
The significance of thalassotalic acid A in scientific research has led to the development of methods for its concise and modular synthesis. This progress enables the production of thalassotalic acids A-C and their analogues, facilitating further research and optimization. The synthetic analogues of thalassotalic acid have shown more potent tyrosinase inhibitory activity, indicating potential for enhanced therapeutic applications. This synthetic approach lays the groundwork for future structure-activity relationship studies, which are crucial for optimizing the molecule's efficacy and safety (Schulz et al., 2019).
properties
IUPAC Name |
(Z)-2-(decanoylamino)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-14,21H,2-9H2,1H3,(H,20,22)(H,23,24)/b17-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMLAAWWWWZBR-VKAVYKQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalassotalic acid A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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